Cyclacillin

Description

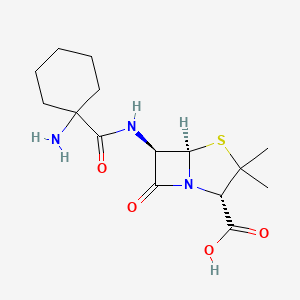

A cyclohexylamido analog of penicillanic acid.

This compound is a semi-synthetic beta-lactam aminocyclohexylpenicillin antibiotic. This compound is bactericidal and binds to specific penicillin-binding proteins, thereby inhibiting transpeptidation during peptidoglycan synthesis. This leads to an interruption of the bacterial cell wall, causing instability of bacterial cell wall and results in cell lysis. This compound is beta-lactamase susceptible.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979.

A cyclohexylamido analog of PENICILLANIC ACID.

See also: Oxacillin (related); Penicillin G (related); Penicillin V (related) ... View More ...

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBLNBBNRORJKI-WCABBAIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022861 | |

| Record name | Cyclacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.90e+00 g/L | |

| Record name | Cyclacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3485-14-1 | |

| Record name | Cyclacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclacillin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ciclacillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ciclacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZJ154X86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183 °C | |

| Record name | Cyclacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Cyclacillin on Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclacillin, a semi-synthetic aminopenicillin, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with PBPs. The document details the molecular basis of this interaction, presents methodologies for its study, and visualizes the key pathways and experimental workflows. While the primary targets of this compound have been identified, a notable gap exists in the public domain regarding specific quantitative binding affinities (e.g., IC50, Ki) for individual PBPs. This guide, therefore, also serves to highlight areas for future research to fully elucidate the quantitative pharmacology of this antibiotic.

Introduction

This compound is a beta-lactam antibiotic characterized by a cyclohexylamido analog of penicillanic acid.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process critical for maintaining the structural integrity of the bacterial cell, particularly in Gram-positive bacteria.[2][3] This inhibition is achieved through the covalent acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[2][3] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The bactericidal activity of this compound is a direct consequence of its interaction with PBPs. The core of this interaction lies in the strained β-lactam ring of this compound, which mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.

The Role of Penicillin-Binding Proteins

PBPs are a group of enzymes, located in the bacterial cell membrane, that catalyze the final steps of peptidoglycan synthesis. Their primary functions include:

-

Transpeptidation: The cross-linking of adjacent peptidoglycan chains, which provides the cell wall with its structural rigidity.

-

Carboxypeptidation: The removal of terminal D-alanine residues from peptidoglycan precursors.

-

Transglycosylation: The polymerization of glycan chains (catalyzed by bifunctional class A PBPs).

By inhibiting the transpeptidase and carboxypeptidase activity of PBPs, this compound effectively halts the construction and remodeling of the bacterial cell wall.

Covalent Inhibition by this compound

The interaction between this compound and the PBP active site is a two-step process:

-

Non-covalent Binding: this compound initially binds to the active site of the PBP, forming a non-covalent Michaelis-Menten complex.

-

Covalent Acylation: The active site serine residue of the PBP attacks the carbonyl carbon of the β-lactam ring. This results in the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylated PBP is inactive and unable to perform its function in cell wall synthesis.

This covalent modification effectively sequesters the PBP, leading to the accumulation of defects in the peptidoglycan structure and, ultimately, bacterial cell death.

Identified PBP Targets of this compound

While comprehensive quantitative data is limited, studies have identified several key PBP targets for this compound. These include:

-

Penicillin-binding protein 1A (PBP1a) in Streptococcus pneumoniae

-

Serine-type D-Ala-D-Ala carboxypeptidase in Streptococcus pneumoniae

-

Penicillin-binding protein 2a (PBP2a) in Staphylococcus aureus

The affinity of this compound for these and other PBPs in various bacterial species dictates its spectrum of activity.

Quantitative Analysis of this compound-PBP Interactions

A thorough understanding of the potency of a β-lactam antibiotic requires quantitative data on its interaction with its PBP targets. Key parameters include the 50% inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant of inactivation (kinact/KI).

Data Presentation:

Table 1: Hypothetical Binding Affinities (IC50, µg/mL) of this compound against Key PBPs

| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference |

| Streptococcus pneumoniae | PBP1a | Data not available | |

| PBP2x | Data not available | ||

| PBP2b | Data not available | ||

| PBP3 | Data not available | ||

| Staphylococcus aureus | PBP1 | Data not available | |

| PBP2 | Data not available | ||

| PBP2a | Data not available | ||

| PBP3 | Data not available | ||

| Escherichia coli | PBP1a/1b | Data not available | |

| PBP2 | Data not available | ||

| PBP3 | Data not available |

Table 2: Hypothetical Kinetic Constants for this compound Inhibition of PBPs

| PBP Target | Ki (µM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Reference |

| S. pneumoniae PBP1a | Data not available | Data not available | Data not available | |

| S. aureus PBP2a | Data not available | Data not available | Data not available |

Experimental Protocols

The determination of PBP binding affinities is crucial for characterizing the activity of β-lactam antibiotics. The most common method is the competitive binding assay, which can be performed using either a radiolabeled or a fluorescently labeled penicillin derivative.

Competitive PBP Binding Assay with a Fluorescent Penicillin Analog (e.g., Bocillin-FL)

This assay measures the ability of an unlabeled β-lactam, such as this compound, to compete with a fluorescently labeled penicillin for binding to PBPs.

I. Preparation of Bacterial Membranes:

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Cell Lysis: Resuspend the cell pellet in buffer and lyse the cells using mechanical means such as sonication or a French press.

-

Membrane Isolation: Centrifuge the lysate at low speed to remove unbroken cells and cellular debris. Subsequently, pellet the membrane fraction from the supernatant by ultracentrifugation.

-

Resuspension: Wash the membrane pellet and resuspend it in a storage buffer.

II. Competitive Binding Reaction:

-

Incubation with Competitor: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared membrane fraction with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

-

Fluorescent Labeling: Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each tube and incubate for an additional period (e.g., 10-15 minutes). The fluorescent probe will bind to any PBPs not occupied by this compound.

III. Detection and Analysis:

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

Quantification: Quantify the fluorescence intensity of each PBP band.

-

IC50 Determination: Plot the percentage of fluorescent probe binding (relative to a control with no this compound) against the log of the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in the fluorescent signal for a specific PBP band.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathways and Mechanisms

Caption: this compound inhibits PBPs, disrupting cell wall synthesis and leading to lysis.

Experimental Workflows

Caption: Experimental workflow for determining PBP binding affinity.

Logical Relationships

Caption: Relationship between this compound concentration and fluorescence in a competitive assay.

Conclusion

This compound is a well-established β-lactam antibiotic that functions through the targeted inhibition of bacterial penicillin-binding proteins, leading to the disruption of cell wall synthesis and subsequent cell death. While its general mechanism of action is well-understood, this technical guide highlights a significant gap in the publicly available scientific literature regarding specific quantitative binding affinities of this compound for its various PBP targets. The detailed experimental protocols provided herein offer a clear pathway for researchers to generate this crucial data. Future studies focused on determining the IC50, Ki, and kinact/KI values for this compound against a broad range of clinically relevant bacteria will be invaluable for a more complete understanding of its pharmacological profile and for guiding its optimal use in therapeutic settings. The visualization of the mechanism, experimental workflows, and logical relationships provides a clear and concise framework for understanding the core principles of this compound's action.

References

An In-depth Technical Guide to the Synthesis of Cyclacillin from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Cyclacillin, a semi-synthetic aminopenicillin antibiotic, starting from the readily available precursor, cyclohexanone. The synthesis involves a four-step process encompassing a multicomponent reaction, hydrolysis, activation, and final coupling to the penicillin core. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid in the understanding and potential replication of this important pharmaceutical manufacturing process.

Synthetic Pathway Overview

The synthesis of this compound from cyclohexanone proceeds through the following key stages:

-

Bucherer-Bergs Reaction: Cyclohexanone is converted to cyclohexanone-spiro-5'-hydantoin through a one-pot reaction with potassium cyanide and ammonium carbonate.

-

Hydrolysis: The resulting hydantoin is hydrolyzed to yield 1-aminocyclohexane-1-carboxylic acid, the essential side-chain precursor for this compound.

-

Activation of the Amino Acid: The amino acid is treated with phosgene to form an N-carboxyanhydride (NCA), which serves as an activated intermediate for the subsequent coupling reaction.

-

Coupling with 6-APA: The activated amino acid derivative is coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, to yield the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Cyclohexanone | C₆H₁₀O | 98.14 | -47 | Colorless oily liquid[1] |

| Cyclohexanone-spiro-5'-hydantoin | C₈H₁₂N₂O₂ | 168.19 | 225-227 | - |

| 1-Aminocyclohexane-1-carboxylic acid | C₇H₁₃NO₂ | 143.18 | >300 | White crystalline powder[][3] |

| This compound | C₁₅H₂₃N₃O₄S | 341.43 | 182-183 | Solid[4] |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃ | Ethanol/Water | Reflux (approx. 80-100) | 4-8 | ~85 |

| 2 | Hydrolysis | Ba(OH)₂ or H₂SO₄ | Water | Reflux | 12-24 | ~90 |

| 3 | Activation | Phosgene (COCl₂) | Dioxane | 40-50 | 2-4 | High |

| 4 | Coupling | 6-APA, Triethylamine | Acetone/Water | 0-5 | 1-2 | ~80 |

Experimental Protocols

Step 1: Synthesis of Cyclohexanone-spiro-5'-hydantoin (Bucherer-Bergs Reaction)

Methodology:

-

To a solution of 50 g (0.51 mol) of cyclohexanone in 250 mL of ethanol, add a solution of 40 g (0.61 mol) of potassium cyanide and 120 g (1.25 mol) of ammonium carbonate in 250 mL of water.

-

Heat the mixture to reflux with stirring for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture in an ice bath.

-

The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure cyclohexanone-spiro-5'-hydantoin.

Expected Yield: Approximately 85%.

Step 2: Synthesis of 1-Aminocyclohexane-1-carboxylic acid (Hydrolysis)

Methodology:

-

A mixture of 50 g (0.3 mol) of cyclohexanone-spiro-5'-hydantoin and a solution of 100 g (0.32 mol) of barium hydroxide octahydrate in 500 mL of water is heated to reflux for 12-24 hours.

-

Alternatively, the hydantoin can be hydrolyzed by refluxing with 20% sulfuric acid for a similar duration.

-

After cooling, if using barium hydroxide, the barium carbonate precipitate is removed by filtration. The filtrate is then neutralized with dilute sulfuric acid to precipitate any remaining barium as barium sulfate, which is also removed by filtration.

-

If using acid hydrolysis, the cooled reaction mixture is neutralized with a base such as ammonium hydroxide.

-

The neutralized solution is then concentrated under reduced pressure. The crude 1-aminocyclohexane-1-carboxylic acid precipitates and is collected by filtration.

-

The product can be purified by recrystallization from water or a water-ethanol mixture.

Expected Yield: Approximately 90%.

Step 3: Synthesis of 1-Aminocyclohexane-1-carboxylic acid N-carboxyanhydride (NCA) (Activation)

Methodology:

-

A suspension of 20 g (0.14 mol) of 1-aminocyclohexane-1-carboxylic acid in 200 mL of anhydrous dioxane is heated to 40-50 °C with stirring.

-

A solution of phosgene in dioxane (approximately 20% w/v) is added dropwise to the suspension until the solid dissolves and a clear solution is obtained. The reaction is exothermic and should be controlled.

-

The reaction mixture is stirred for an additional 2-4 hours at the same temperature.

-

The solvent and excess phosgene are removed under reduced pressure to yield the crude N-carboxyanhydride as a solid.

-

The product is typically used in the next step without further purification.

Expected Yield: The reaction is generally high yielding.

Step 4: Synthesis of this compound (Coupling)

Methodology:

-

A suspension of 21.6 g (0.1 mol) of 6-aminopenicillanic acid (6-APA) in a mixture of 200 mL of acetone and 100 mL of water is cooled to 0-5 °C in an ice bath.

-

The pH of the suspension is adjusted to 8.0-8.5 by the dropwise addition of a solution of triethylamine in acetone.

-

A solution of the crude 1-aminocyclohexane-1-carboxylic acid N-carboxyanhydride (approximately 0.11 mol) in 100 mL of anhydrous acetone is added dropwise to the 6-APA suspension while maintaining the temperature at 0-5 °C and the pH at 8.0-8.5 by the continuous addition of triethylamine.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

-

The reaction mixture is then acidified to pH 2.0 with dilute hydrochloric acid, and the product is extracted with a suitable organic solvent such as methyl isobutyl ketone (MIBK).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

The final product can be purified by crystallization from a suitable solvent system.

Expected Yield: Approximately 80%.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the key transformations in the synthesis of this compound.

References

Cyclacillin: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclacillin is a semi-synthetic aminopenicillin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for the determination of its antibacterial activity and a representative pharmacokinetic study are presented, along with visualizations of its mechanism of action and experimental workflows to support researchers and drug development professionals.

Chemical Structure and Identity

This compound, chemically known as (2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a derivative of 6-aminopenicillanic acid.[1] Its structure features the characteristic β-lactam ring fused to a thiazolidine ring, with a side chain derived from 1-aminocyclohexanecarboxylic acid.

Chemical Formula: C₁₅H₂₃N₃O₄S[1]

IUPAC Name: (2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

CAS Number: 3485-14-1[1]

Synonyms: Ciclacillin, Aminocyclohexylpenicillin[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its absorption, distribution, and formulation characteristics.

| Property | Value | Reference |

| Molecular Weight | 341.43 g/mol | |

| Melting Point | 182-183 °C | |

| Solubility (Water) | Approximately 29 mg/mL at 38°C | |

| pKa₁ (Carboxylic Acid) | 2.68 | |

| pKa₂ (Amino Group) | 7.50 | |

| LogP | 0.4 - 1.3 |

Pharmacological Properties

Mechanism of Action

Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound is a broad-spectrum antibiotic, effective against a range of Gram-positive and Gram-negative bacteria. Its spectrum of activity is similar to that of ampicillin. It has demonstrated efficacy against pathogens such as Streptococcus pneumoniae, Streptococcus pyogenes (Group A β-hemolytic streptococci), Haemophilus influenzae, Escherichia coli, and Proteus mirabilis. Notably, this compound is reported to be less susceptible to β-lactamases than ampicillin.

Pharmacokinetics

-

Absorption: this compound is well-absorbed after oral administration, with reports indicating it is better absorbed than ampicillin.

-

Distribution: Information on protein binding is limited but suggested to be less than 25%.

-

Metabolism: Specific metabolic pathways are not extensively detailed in the available literature.

-

Excretion: Like other penicillins, it is primarily excreted via the kidneys.

Clinical Applications

This compound has been used in the treatment of various bacterial infections, including:

-

Respiratory Tract Infections: Tonsillitis, pharyngitis, bronchitis, and pneumonia.

-

Otitis Media

-

Skin and Soft Tissue Infections

-

Urinary Tract Infections

Dosage regimens vary depending on the type and severity of the infection. For example, in the treatment of tonsillitis and pharyngitis in children, doses of 125 mg to 250 mg three times daily have been used. For sinus infections in adults, a dosage of 500 mg every six hours has been reported.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a bacterial isolate.

Materials:

-

This compound powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or buffer) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

An In-depth Technical Guide to the Pharmacology of Aminopenicillin Antibiotics with a Focus on Cyclacillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopenicillins are a class of β-lactam antibiotics characterized by the presence of an amino group on the acyl side chain, which enhances their activity against Gram-negative bacteria. This technical guide provides a comprehensive overview of the pharmacology of aminopenicillins, with a detailed focus on cyclacillin, a semi-synthetic derivative. The document covers the mechanism of action, in vitro antimicrobial activity, pharmacokinetic properties, and clinical considerations of this compound, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and the underlying biochemical pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Aminopenicillins, developed to broaden the spectrum of penicillin G, represent a significant advancement in antibacterial therapy. Their enhanced penetration through the outer membrane of Gram-negative bacteria allows them to target a wider range of pathogens. This compound, (6-(1-aminocyclohexanecarboxamido)penicillanic acid), is an aminopenicillin that exhibits distinct pharmacokinetic advantages over its predecessor, ampicillin.[1] This guide aims to provide a detailed technical resource on the pharmacology of this compound for professionals in the fields of pharmacology, microbiology, and drug development.

Mechanism of Action

Like all β-lactam antibiotics, the bactericidal activity of aminopenicillins, including this compound, results from the inhibition of bacterial cell wall synthesis.[2]

Inhibition of Peptidoglycan Synthesis

The primary target of aminopenicillins is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, which include transpeptidases, are essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.

This compound acylates the serine residue at the active site of PBPs, forming a stable, covalent bond. This irreversible inhibition of PBP activity prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell death.

Figure 1. Mechanism of action of this compound via inhibition of bacterial cell wall synthesis.

In Vitro Antimicrobial Activity

The antimicrobial spectrum of this compound is similar to that of ampicillin, encompassing a range of Gram-positive and some Gram-negative bacteria.[1] However, the in vitro activity of this compound can be influenced by the assay medium and methodology used.[1]

Quantitative In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant bacteria, in comparison to ampicillin and amoxicillin. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

| Organism | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Amoxicillin MIC (µg/mL) |

| Streptococcus pneumoniae | ≤0.5 | ≤0.5 | ≤0.5 |

| Haemophilus influenzae (β-lactamase negative) | ≤0.5 | ≤0.5 | ≤0.5 |

| Staphylococcus aureus (penicillin-sensitive) | 1.97 (mean) | - | - |

| Staphylococcus aureus (penicillin-resistant) | 6.88 (mean) | - | - |

Data compiled from published studies.[3] Note that direct comparisons between studies may be limited by variations in methodology.

Pharmacokinetics

This compound exhibits a distinct pharmacokinetic profile compared to other aminopenicillins, notably its rapid and extensive oral absorption.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is well-absorbed after oral administration, with higher bioavailability compared to ampicillin.

-

Distribution: Information on the specific volume of distribution and tissue penetration of this compound is limited in the available literature.

-

Metabolism: Like other penicillins, this compound is not extensively metabolized.

-

Excretion: The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.

Pharmacokinetic Parameters

The following table presents key pharmacokinetic parameters for this compound, ampicillin, and amoxicillin. The data for this compound and amoxicillin are from a comparative study in infants and children.

| Parameter | This compound (15 mg/kg) | Amoxicillin (15 mg/kg) |

| Cmax (µg/mL) (Peak Plasma Concentration) | 14.5 ± 5.2 | 7.5 ± 2.8 |

| Tmax (hours) (Time to Peak Concentration) | 0.8 ± 0.3 | 1.4 ± 0.5 |

| t½ (hours) (Elimination Half-life) | 0.6 ± 0.1 | 1.1 ± 0.2 |

| AUC₀₋₆ (µg·h/mL) (Area Under the Curve) | 19.3 ± 4.9 | 16.2 ± 4.1 |

Values are presented as mean ± standard deviation.

Clinical Considerations

Clinical trials have compared the efficacy and safety of this compound with other aminopenicillins, particularly ampicillin.

Efficacy

In a double-blind clinical trial involving 2,581 patients with infections of the genitourinary tract, respiratory tract, skin, and soft tissues, or otitis media, there was no significant difference in the clinical response and bacterial eradication rates between this compound and ampicillin.

Safety and Tolerability

A notable advantage of this compound is its improved tolerability profile compared to ampicillin. The same double-blind clinical trial demonstrated that all reported side effects, including diarrhea and skin rash, were approximately twice as frequent in patients treated with ampicillin.

| Adverse Effect | This compound (%) | Ampicillin (%) |

| Diarrhea | 2.6 | 5.1 |

| Skin Rash | 1.7 | 3.5 |

| Total Side Effects | 6.9 | 13.4 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on established methodologies for determining the MIC of an antimicrobial agent.

Figure 2. Experimental workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only) are included.

-

Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Interpretation of Results: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Pharmacokinetic Study of an Oral Antibiotic

This protocol outlines a general design for a single-dose, crossover pharmacokinetic study in healthy volunteers.

Figure 3. Experimental workflow for a single-dose, crossover pharmacokinetic study.

Methodology:

-

Study Population: A cohort of healthy adult volunteers is recruited based on specific inclusion and exclusion criteria. Informed consent is obtained from all participants.

-

Study Design: A randomized, two-period, two-sequence, crossover design is employed. Subjects are randomly assigned to receive a single oral dose of this compound or a reference aminopenicillin (e.g., ampicillin) during the first treatment period.

-

Drug Administration: After an overnight fast, subjects receive the assigned drug with a standardized volume of water.

-

Blood Sampling: Venous blood samples are collected into appropriate tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours). Plasma is separated by centrifugation and stored frozen until analysis.

-

Washout Period: A washout period of sufficient duration (typically at least 5-7 half-lives of the drugs) separates the two treatment periods to ensure complete elimination of the first drug.

-

Second Treatment Period: Subjects receive the alternate drug, and blood sampling is repeated as in the first period.

-

Bioanalysis: Plasma concentrations of the antibiotics are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (t½), and the area under the plasma concentration-time curve (AUC).

Conclusion

This compound is an aminopenicillin antibiotic with a pharmacological profile characterized by a broad spectrum of in vitro activity and favorable pharmacokinetic properties, particularly its rapid and extensive oral absorption. Clinical data indicate that while its efficacy is comparable to that of ampicillin, it offers a significantly better tolerability profile with a lower incidence of adverse effects such as diarrhea and skin rash. This technical guide has provided a consolidated overview of the pharmacology of this compound, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research focusing on the in vitro susceptibility of contemporary clinical isolates and pharmacokinetic studies in diverse adult populations would provide a more complete understanding of the current therapeutic potential of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound: microbiological and pharmacological properties and use in chemotherapy of infection - a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of this compound and amoxicillin for therapy for acute maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro antibacterial spectrum of cyclacillin against various pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclacillin is a semi-synthetic, orally absorbed aminopenicillin antibiotic. Structurally related to ampicillin, it exhibits a broad spectrum of antibacterial activity against a variety of pathogenic bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting available quantitative data, detailing experimental protocols for its determination, and illustrating its mechanism of action. While this compound is an older antibiotic, understanding its antimicrobial profile remains relevant for historical context, comparative studies, and potential niche applications. The in vitro activity of this compound against gram-negative pathogens has been noted to be variable and influenced by the assay medium and methodology employed[1].

Data Presentation: In Vitro Susceptibility of Various Pathogens to this compound

The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial pathogens. It is important to note that comprehensive MIC50 and MIC90 data for a wide range of organisms are limited in readily available recent literature, reflecting the antibiotic's age. The presented data is compiled from various studies and offers a comparative perspective on this compound's potency.

Table 1: Comparative Potency of this compound Against Selected Gram-Positive and Gram-Negative Bacteria

| Pathogen | This compound (ACPC) Potency Compared to Other β-Lactams | Notes |

| Streptococcus pyogenes | 4 times less potent than ampicillin (ABPC) and 4-8 times less potent than amoxicillin (AMPC). 4-8 times more potent than cephalexin (CEX). | Inoculum size of 106 cells/ml.[1] |

| Streptococcus pneumoniae | 2-4 times less active than ampicillin (ABPC) and amoxicillin (AMPC). 16-32 times more active than cephalexin (CEX). | No this compound-resistant strains (≥3.13 µg/ml) were reported in the study.[1] |

| Staphylococcus aureus | 4-8 times less susceptible than to ampicillin (ABPC) and amoxicillin (AMPC). 1-2 times more susceptible than to cephalexin (CEX). | Activity is influenced by inoculum size. At 108 cells/ml, it is 4-8 times less active than ABPC and AMPC, while at 106 cells/ml, it is 2 times less active.[1] |

| Escherichia coli | As active as cephalexin (CEX). 2-4 times less active than ampicillin (ABPC) and 4-8 times less active than amoxicillin (AMPC). | The source of the clinical isolates influenced the observed MICs for ampicillin, amoxicillin, and this compound.[1] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound, primarily through Minimum Inhibitory Concentration (MIC) assays, follows standardized microbiological procedures. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain a fresh culture. A suspension of the bacteria is then prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Inoculation and Incubation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted this compound. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

-

Preparation of Antimicrobial-Containing Agar Plates: A stock solution of this compound is prepared and serial dilutions are made. A specific volume of each dilution is then added to molten Mueller-Hinton Agar (MHA) and poured into petri dishes. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation and Incubation: The prepared bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound, as well as the control plate. The plates are then incubated at 35-37°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualization

Mechanism of Action of this compound

The primary mechanism of action of this compound, like other penicillin antibiotics, is the inhibition of bacterial cell wall synthesis. This occurs through the specific binding of the β-lactam ring of this compound to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of PBP activity leads to a defective cell wall, ultimately causing bacterial cell lysis and death.

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for MIC determination.

References

Cyclacillin: A Technical Examination of its Role as a Beta-Lactamase Susceptible Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclacillin, a semi-synthetic aminopenicillin, has historically held a place in the armamentarium of beta-lactam antibiotics. Its mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs), leading to bacterial cell lysis. However, its clinical utility and classification are critically defined by its susceptibility to bacterial beta-lactamases. This technical guide provides an in-depth analysis of this compound's interaction with these resistance-conferring enzymes, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways and experimental workflows. While some early reports suggested a degree of stability, the consensus from available data indicates that this compound is indeed susceptible to hydrolysis by various beta-lactamases, a key factor in its clinical applications and a determinant in the landscape of antibiotic resistance.

Introduction

This compound is a semi-synthetic, orally active aminopenicillin, structurally analogous to ampicillin but with a 1-aminocyclohexyl side chain. Its bactericidal effect is achieved by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This disruption of cell wall integrity ultimately leads to cell death.

A pivotal aspect of any beta-lactam antibiotic's profile is its stability in the presence of beta-lactamases. These enzymes, produced by a wide array of bacteria, hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. While some sources have suggested that this compound possesses greater resistance to beta-lactamase hydrolysis than ampicillin, a comprehensive review of the available scientific literature points towards its general susceptibility, which has significant implications for its therapeutic use against beta-lactamase-producing pathogens.

Mechanism of Action and Beta-Lactamase Hydrolysis

The fundamental mechanism of action of this compound is the covalent inhibition of PBPs. The strained beta-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This results in the acylation of a serine residue at the PBP active site, forming a stable, inactive covalent adduct and halting peptidoglycan cross-linking.

Beta-lactamase enzymes counteract this effect through a hydrolytic mechanism that mirrors the initial steps of PBP inhibition but is followed by rapid deacylation, regenerating the active enzyme. The catalytic cycle involves the acylation of a serine residue in the beta-lactamase active site, forming an acyl-enzyme intermediate. A water molecule then acts as a nucleophile to hydrolyze this intermediate, releasing the inactivated antibiotic and freeing the enzyme to hydrolyze additional antibiotic molecules.

Figure 1: Simplified pathway of this compound inactivation by a beta-lactamase enzyme.

Quantitative Analysis of Beta-Lactamase Susceptibility

A critical evaluation of an antibiotic's susceptibility to beta-lactamases relies on quantitative data, primarily Minimum Inhibitory Concentrations (MICs) against characterized bacterial strains and direct measurements of hydrolysis rates by purified enzymes. While comprehensive datasets for this compound are less abundant than for more contemporary antibiotics, the available information allows for a comparative assessment.

Minimum Inhibitory Concentration (MIC) Data

MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A significant increase in the MIC for a beta-lactamase-producing strain compared to a non-producing strain of the same species is a strong indicator of the antibiotic's susceptibility to that enzyme.

Table 1: Comparative MICs of this compound and Ampicillin Against Beta-Lactamase Producing and Non-Producing Strains (Illustrative Data)

| Organism | Beta-Lactamase Status | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |

| Haemophilus influenzae | Negative | 0.25 - 1.0 | 0.12 - 0.5 |

| Haemophilus influenzae | Positive | 4.0 - >32 | 2.0 - >32 |

| Staphylococcus aureus | Negative | 0.12 - 0.5 | 0.06 - 0.25 |

| Staphylococcus aureus | Positive (Penicillinase) | 8.0 - >64 | 4.0 - >64 |

| Escherichia coli | Negative | 2.0 - 8.0 | 1.0 - 4.0 |

| Escherichia coli | Positive (e.g., TEM-1) | 32 - >256 | 16 - >256 |

Note: The values presented are illustrative and represent a synthesis of expected ranges based on available literature. Actual values may vary depending on the specific strain and testing methodology.

The data consistently demonstrates that the presence of beta-lactamases leads to a marked increase in the MICs of this compound, indicating its susceptibility to enzymatic inactivation. Comparative studies have suggested that while this compound may be slightly more resistant to some beta-lactamases than ampicillin, it is generally not considered a beta-lactamase-stable penicillin. Some research has even concluded that this compound is not superior to ampicillin in its overall antibacterial action and may exhibit lower therapeutic activity against certain gram-negative infections.

Experimental Protocols for Assessing Beta-Lactamase Susceptibility

The determination of an antibiotic's susceptibility to beta-lactamases involves standardized and reproducible experimental protocols. The following sections detail the methodologies for two key assays.

Nitrocefin Assay for Beta-Lactamase Activity

The nitrocefin assay is a rapid, qualitative or quantitative colorimetric method to detect the presence of beta-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of nitrocefin (e.g., 1 mg/mL) in a suitable solvent like DMSO.

-

Prepare a working solution by diluting the stock solution in a phosphate buffer (pH 7.0) to a final concentration of 100-250 µg/mL.

-

-

Qualitative Testing (e.g., for bacterial colonies):

-

Place a drop of the nitrocefin working solution onto a microscope slide or a filter paper.

-

Using a sterile loop, pick a single, well-isolated bacterial colony and emulsify it in the nitrocefin solution.

-

Observe for a color change from yellow to red/pink. A rapid color change (within 5-10 minutes) indicates strong beta-lactamase production.

-

-

Quantitative Testing (e.g., for enzyme kinetics):

-

In a 96-well microtiter plate, add a standardized amount of purified beta-lactamase enzyme or bacterial lysate to wells containing phosphate buffer.

-

Initiate the reaction by adding the nitrocefin working solution to each well.

-

Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer.

-

The rate of color change is proportional to the beta-lactamase activity.

-

Figure 2: Workflow for the Nitrocefin Assay to detect beta-lactamase activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized, quantitative technique to determine the MIC of an antibiotic against a specific microorganism. This method is essential for comparing the susceptibility of beta-lactamase-producing and non-producing strains. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.

Protocol (Abbreviated CLSI Method):

-

Prepare Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Prepare Antibiotic Dilutions:

-

Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.06 µg/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Conclusion

The evidence strongly supports the classification of this compound as a beta-lactamase susceptible antibiotic. While it may exhibit minor variations in stability against specific enzymes compared to other aminopenicillins like ampicillin, it is not a reliable agent for treating infections caused by bacteria that produce significant levels of beta-lactamases. The quantitative data, demonstrated by the increase in MICs for beta-lactamase-producing strains, underscores this susceptibility. The experimental protocols detailed herein provide the framework for the continued evaluation of this compound and other beta-lactam antibiotics against the ever-evolving landscape of bacterial resistance mechanisms. For drug development professionals, the story of this compound serves as a reminder of the critical importance of beta-lactamase stability in the design and evaluation of new beta-lactam antibiotics.

An In-depth Technical Guide to the Biochemical Pathways Inhibited by Cyclacillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclacillin is a semi-synthetic, orally active aminopenicillin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a detailed examination of the biochemical pathways inhibited by this compound, focusing on its interaction with key molecular targets. This document outlines the mechanism of action, presents available data on its inhibitory activity, and provides detailed experimental protocols for assessing its efficacy. Visual diagrams of the targeted pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's function.

Introduction

This compound, a cyclohexylamido analog of penicillanic acid, belongs to the β-lactam class of antibiotics.[1] Like other penicillins, its primary mode of action is the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1] This leads to cell lysis and bacterial death. This compound has demonstrated activity against a range of Gram-positive and Gram-negative pathogens.[2] Notably, it has been reported to be more resistant to hydrolysis by certain β-lactamases compared to ampicillin, a structurally similar antibiotic.[1][2]

Core Biochemical Pathway Inhibited: Peptidoglycan Synthesis

The fundamental biochemical pathway inhibited by this compound is the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition specifically occurs at the final transpeptidation stage, which is responsible for the cross-linking of peptidoglycan chains.

Mechanism of Action

The bactericidal activity of this compound is a result of its affinity for and subsequent inhibition of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes that catalyze the final steps of peptidoglycan synthesis. The mechanism of inhibition can be broken down into the following steps:

-

Target Recognition: this compound, as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan precursor, binds to the active site of PBPs.

-

Covalent Modification: The strained β-lactam ring of this compound is attacked by a serine residue in the active site of the PBP. This results in the formation of a stable, covalent acyl-enzyme intermediate.

-

Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.

-

Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to a loss of structural integrity and ultimately cell lysis due to osmotic pressure.

Diagram of this compound's Inhibition of Peptidoglycan Synthesis

Caption: Inhibition of the final transpeptidation step of peptidoglycan synthesis by this compound.

Molecular Targets of this compound

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs). While specific quantitative data on the binding affinity of this compound to various PBPs is limited in readily available literature, it is known to inhibit key PBPs in both Gram-positive and Gram-negative bacteria.

Known Penicillin-Binding Protein Targets

-

Penicillin-binding protein 1A (PBP1a): A known target in Streptococcus pneumoniae (strain ATCC BAA-255 / R6).

-

Penicillin-binding protein 2a (PBP2a): A target in Staphylococcus aureus.

-

Serine-type D-Ala-D-Ala carboxypeptidase: An additional target in Streptococcus pneumoniae.

Quantitative Data on PBP Inhibition

Despite extensive searches of scientific literature, specific IC50 or Ki values for the inhibition of individual PBPs by this compound could not be located. This is likely due to this compound being an older antibiotic, with much of the primary research conducted before the widespread use of standardized, high-throughput assays for determining such values.

Interaction with β-Lactamases

In Vitro Efficacy of this compound

The in vitro efficacy of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Summary of MIC Data

Specific MIC values for this compound against designated reference strains (e.g., ATCC strains) are not consistently reported in recent literature. The following table provides a general overview of this compound's activity.

| Bacterial Type | General Susceptibility | Notes |

| Gram-positive cocci | Generally susceptible | Includes various species of Staphylococcus and Streptococcus. |

| Gram-negative rods | Variable | Activity can be influenced by the presence of β-lactamases and the composition of the assay medium. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of β-lactam antibiotics like this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., sterile distilled water or buffer)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Sterilize by filtration if necessary.

-

Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Serial Dilution of Antibiotic: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol for Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay is used to determine the affinity of an unlabeled β-lactam (like this compound) for PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., fluorescently labeled penicillin).

Materials:

-

Bacterial cell culture

-

Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

-

Ultracentrifuge

-

Membrane resuspension buffer (e.g., PBS)

-

This compound (unlabeled competitor)

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

SDS-PAGE equipment (gels, running buffer, etc.)

-

Fluorescence gel scanner

Procedure:

-

Preparation of Bacterial Membranes: a. Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press). c. Remove intact cells and debris by low-speed centrifugation. d. Pellet the membrane fraction from the supernatant by ultracentrifugation. e. Wash the membrane pellet and resuspend it in an appropriate buffer. Determine the protein concentration.

-

Competitive Binding Reaction: a. In a series of microcentrifuge tubes, add a fixed amount of the prepared membrane protein. b. Add increasing concentrations of unlabeled this compound to the tubes. Include a control tube with no this compound. c. Incubate for a set time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs. d. Add a fixed, saturating concentration of the fluorescently labeled penicillin to each tube and incubate for a shorter period (e.g., 10 minutes) to label any PBPs not bound by this compound.

-

Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. d. Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding. The IC50 value can be calculated from this data.

Workflow for PBP Competitive Binding Assay

Caption: Workflow for a competitive binding assay to determine the affinity of this compound for PBPs.

Protocol for β-Lactamase Activity Assay

This colorimetric assay measures the activity of β-lactamase enzymes by monitoring the hydrolysis of a chromogenic cephalosporin, nitrocefin.

Materials:

-

β-lactamase-producing bacterial culture or purified β-lactamase

-

Lysis buffer (if using whole cells)

-

Nitrocefin solution

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

-

Preparation of Enzyme Sample: a. If using a bacterial culture, prepare a cell lysate to release the periplasmic β-lactamases. Centrifuge to remove cell debris. b. If using a purified enzyme, dilute it to an appropriate concentration in the assay buffer.

-

Assay Reaction: a. Add the enzyme sample to the wells of a 96-well plate. b. To initiate the reaction, add the nitrocefin solution to each well. c. Immediately begin monitoring the change in absorbance at 490 nm over time. The hydrolysis of the yellow nitrocefin substrate results in a red-colored product.

-

Data Analysis: a. The rate of the reaction is determined from the linear portion of the absorbance versus time plot. b. To test for inhibition by this compound, pre-incubate the enzyme with varying concentrations of this compound before adding the nitrocefin. A decrease in the rate of nitrocefin hydrolysis indicates inhibition.

Conclusion

This compound is a β-lactam antibiotic that effectively inhibits bacterial growth by targeting and inactivating penicillin-binding proteins, thereby disrupting the crucial process of peptidoglycan synthesis. While its general mechanism of action is well-understood and analogous to other penicillins, a notable gap exists in the publicly available, quantitative data regarding its specific binding affinities for individual PBPs and its kinetic interactions with various β-lactamases. The experimental protocols provided in this guide offer a framework for researchers to further investigate these parameters and to comprehensively evaluate the efficacy of this compound and other β-lactam antibiotics. Future research focusing on obtaining these specific quantitative metrics would be invaluable for a more complete understanding of this compound's activity and for the development of novel antimicrobial agents.

References

An In-depth Technical Guide to the Determination of Cyclacillin's Molecular Formula and Molar Mass

For Immediate Release

Cambridge, MA – This whitepaper provides a detailed guide for researchers, scientists, and drug development professionals on the determination of the molecular formula and molar mass of the semi-synthetic antibiotic, Cyclacillin. The document outlines the core physicochemical properties and presents standardized experimental protocols for their verification.

Executive Summary

This compound is an aminopenicillin antibiotic with a well-established chemical profile. Accurate determination of its molecular formula and molar mass is a critical first step in drug characterization, formulation, and quality control. This guide details the established molecular identity of this compound and provides the methodologies required to verify these properties, ensuring reproducibility and accuracy in a research and development setting.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are derived from authoritative chemical databases and peer-reviewed literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₃N₃O₄S | [1][2][3][4][5] |

| Molar Mass | 341.43 g/mol | |

| Monoisotopic Mass | 341.14092740 Da | |

| Elemental Composition | C: 52.77%, H: 6.79%, N: 12.31%, O: 18.74%, S: 9.39% |

Experimental Protocols

The determination of a compound's molecular formula and molar mass is a two-step process. First, the empirical formula is determined from the mass percentages of its constituent elements. Second, the precise molecular mass is measured, which allows for the calculation of the definitive molecular formula.

Elemental analysis, specifically via combustion analysis, is employed to determine the mass percentage of carbon, hydrogen, nitrogen, and sulfur in this compound. The oxygen percentage is typically determined by difference.

Protocol: Combustion Analysis (CHNS)

-

Sample Preparation: A small, precisely weighed sample of pure, dried this compound (typically 1-3 mg) is placed into a tin or silver capsule.

-

Combustion: The sample is introduced into a high-temperature furnace (approx. 900-1150°C) and combusted in a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) (after reduction of NOx), and sulfur to sulfur dioxide (SO₂).

-

Gas Separation and Detection: The resulting combustion gases are carried by a helium carrier gas through a separation column (gas chromatography). The separated gases then pass through a thermal conductivity detector (TCD).

-

Quantification: The detector response for each gas is proportional to its concentration. The instrument is calibrated with a known standard (e.g., acetanilide) to convert the detector signals into mass percentages for C, H, N, and S.

-

Empirical Formula Calculation:

-

Assume a 100 g sample, where the mass of each element equals its percentage.

-

Convert the mass of each element to moles by dividing by its atomic mass.

-

Divide the mole count of each element by the smallest mole value to obtain a molar ratio.

-

If necessary, multiply the ratios by a small integer to obtain the simplest whole-number ratio, which represents the empirical formula.

-

High-resolution mass spectrometry (MS) is used to determine the exact molecular mass of the compound. Electrospray Ionization (ESI) is a suitable "soft ionization" technique for molecules like this compound, as it minimizes fragmentation and typically shows the molecular ion.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, often a mixture of water, acetonitrile, or methanol, sometimes with a small amount of acid (like formic acid) to promote protonation.

-

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, this would typically be the protonated molecule, [M+H]⁺.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The output is a mass spectrum, a plot of ion abundance versus m/z.

-

Molar Mass Determination: The peak corresponding to the protonated molecular ion ([M+H]⁺) is identified. The molecular mass (M) is calculated by subtracting the mass of a proton (approx. 1.007 Da) from the measured m/z value of this ion. High-resolution instruments can measure this mass with high precision (to several decimal places), allowing for the confirmation of the molecular formula.

References

- 1. How does an elemental analyzer work [velp.com]

- 2. infinitalab.com [infinitalab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Combustion analysis - Wikipedia [en.wikipedia.org]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Bacterial Susceptibility Assays Using Cyclacillin